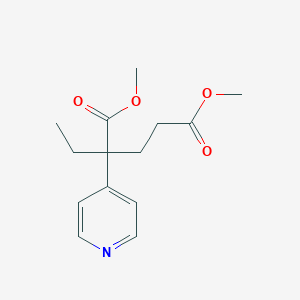
Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate is a chemical compound with a complex structure that includes a pyridine ring and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate typically involves the esterification of 2-ethyl-2-(pyridin-4-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Scientific Research Applications
Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-ethyl-2-(pyridin-3-yl)pentanedioate
- Dimethyl 2-ethyl-2-(pyridin-2-yl)pentanedioate
- Dimethyl 2-methyl-2-(pyridin-4-yl)pentanedioate
Uniqueness
Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate is unique due to the specific positioning of the pyridine ring and the ethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
149029-94-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
dimethyl 2-ethyl-2-pyridin-4-ylpentanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-14(13(17)19-3,8-5-12(16)18-2)11-6-9-15-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
RTXVPGILWMFMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)OC)(C1=CC=NC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















